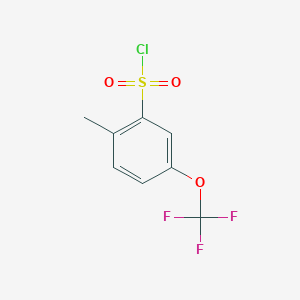

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride

Overview

Description

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O3S. It has a molecular weight of 274.65 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is 1S/C8H6ClF3O3S/c1-5-2-3-6 (15-8 (10,11)12)4-7 (5)16 (9,13)14/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is a liquid at ambient temperature . Unfortunately, other physical and chemical properties such as boiling point, density, and refractive index were not found in the search results.Scientific Research Applications

Chemical Synthesis and Structural Characterization

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride has been utilized in various chemical syntheses and structural characterizations. For instance, in the study of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, this compound played a crucial role. These compounds have been structurally characterized by X-ray single crystal diffraction, providing insights into molecular crystal organization and intramolecular hydrogen bonds (Rublova et al., 2017).

Application in Magnetic Co/C Hybrid ROMP-Derived Reagents

This compound is also significant in the development of high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents. These reagents have shown efficiency in the methylation/alkylation of various carboxylic acids, demonstrating the compound's versatility in organic synthesis (Faisal et al., 2017).

Green Solvent Use in Palladium-Catalyzed Reactions

In the realm of green chemistry, this compound has been used in palladium-catalyzed regioselective direct arylation of heteroarenes, showcasing its role in environmentally friendly solvent systems. This application highlights the compound's adaptability in various reaction conditions, promoting sustainable chemistry practices (Hfaiedh et al., 2015).

Rearrangements in Alkaline Medium

The compound is involved in reactions leading to rearrangements in an alkaline medium. These reactions have been studied for their high yields and the structural confirmation of the final compounds, contributing to the understanding of reaction mechanisms and the stability of certain molecular structures (Stankyavichus et al., 1999).

Solvent Nucleophilicity in Chemical Reactions

Research on the solvolysis of benzenesulfonyl chlorides, including this compound, has provided insights into solvent nucleophilicity and its impact on chemical reactions. These findings are crucial in understanding the mechanistic aspects of chemical reactions and the role of solvents in influencing reaction rates and outcomes (Kevill & D’Souza, 1999).

Synthesis of Key Building Blocks in Drug Development

Furthermore, this compound has been used in the synthesis of key building blocks for drug development. The synthesis methods involving this compound have been optimized for efficiency and scalability, demonstrating its critical role in the pharmaceutical industry (Huang et al., 2019).

properties

IUPAC Name |

2-methyl-5-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)4-7(5)16(9,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMMDXAWVBRQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)

![{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1459490.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)